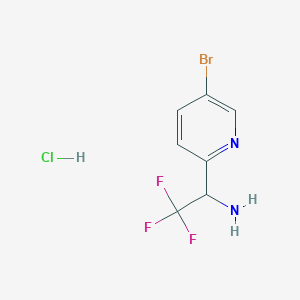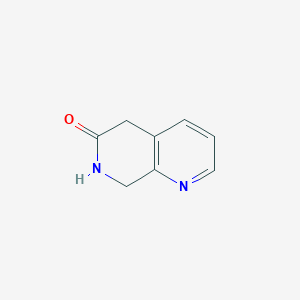
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C15H19N5O2 . It is a unique chemical that is used in early discovery research .
Synthesis Analysis
The synthesis of this compound or its analogs involves a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring and a pyrrolidine ring, both of which are substituted with various functional groups . The exact 3D conformer and other structural details can be found in databases like PubChem .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s unique structure makes it a promising candidate for antimicrobial research. Studies have explored its inhibitory effects against bacteria, fungi, and other pathogens. Researchers have synthesized derivatives of this compound and evaluated their antibacterial and antifungal properties .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Scientists have investigated the anti-inflammatory effects of this compound and its derivatives. Preclinical studies suggest that it may modulate inflammatory pathways and reduce inflammation .
Anticancer Properties
The compound’s structural features make it an interesting target for cancer research. Researchers have explored its potential as an anticancer agent by assessing its cytotoxicity against cancer cell lines. Further investigations are needed to understand its mechanism of action and optimize its efficacy .
Antitubercular Activity
Tuberculosis remains a global health challenge, and novel antitubercular agents are urgently needed. Some derivatives of this compound have shown promising activity against Mycobacterium tuberculosis strains. These findings highlight its potential as a future antitubercular drug .
Bioorthogonal Probes
Bioorthogonal chemistry enables selective labeling and visualization of biomolecules in living cells. Interestingly, this compound has been reported as an “ultra-bright” bioorthogonal probe for fluorogenic bio-visualization. Its unique properties make it valuable for biological imaging applications .
Other Applications
Beyond the mentioned fields, ongoing research explores additional applications, such as its role in enzyme inhibition, receptor binding, and drug delivery. The compound’s versatility continues to inspire investigations across various scientific domains .
Mécanisme D'action
Propriétés
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-4-5-13(19-16-9)22-12-6-7-20(8-12)15(21)14-10(2)17-18-11(14)3/h4-5,12H,6-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAHVPMARSCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

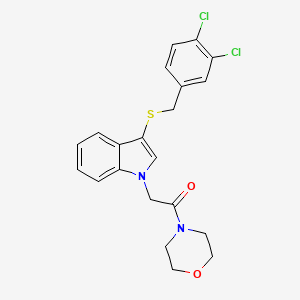
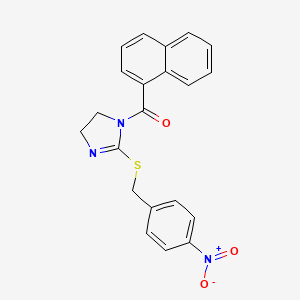
![4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2550613.png)

![6-[(4-Bromophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2550615.png)
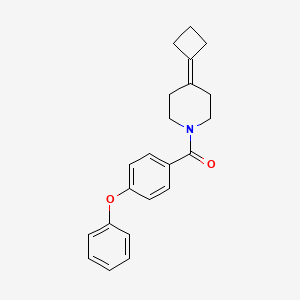

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)


![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)
